molecular formula C18H14BrNO3 B1268796 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid CAS No. 350999-95-0

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B1268796
M. Wt: 372.2 g/mol
InChI Key: VNGWIIJCZIVDNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid, often involves multi-step synthetic routes. For instance, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate can lead to the formation of dihydro-pyrano[3,2-c]quinoline diones, which upon bromination and further reactions, yield complex quinoline derivatives (Klásek et al., 2003). This highlights the intricate steps involved in constructing the quinoline core and introducing functional groups at specific positions.

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, such as through X-ray crystallography or computational methods, is critical for confirming the configuration and conformation of the synthesized compounds. Studies like the molecular structure, FT-IR, FT-Raman, NBO, HOMO, and LUMO analysis of similar quinoline derivatives provide insight into the stability and electronic properties of these molecules, which are essential for understanding their reactivity and potential interaction with biological targets (Ulahannan et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid can be inferred from studies on similar compounds. Brominated quinolines participate in a variety of chemical reactions, including nucleophilic substitutions and coupling reactions, due to the presence of the bromine atom which is a good leaving group. Such reactivities enable the synthesis of a wide range of derivatives with potential biological activities (Ukrainets et al., 2013).

Scientific Research Applications

. It’s used for research purposes .

Quinoline, which is a part of the compound’s structure, is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . Quinoline and its analogues have been synthesized for biological and pharmaceutical activities .

  • Medicinal Chemistry : Quinoline is a core template in drug design because of its broad spectrum of bioactivity . It’s an essential segment of both natural and synthetic compounds . The pyranoquinoline ring system has gained considerable attention .
  • Synthetic Organic Chemistry : Quinoline has versatile applications in synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold .
  • Pharmaceutical Chemistry : Quinoline and its derivatives have potential biological and pharmaceutical activities . They have been synthesized for these activities .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Quinoline and its derivatives have a wide range of biological and pharmaceutical activities . Therefore, the study and development of new synthesis methods and the exploration of their biological activities will be the future direction .

properties

IUPAC Name

6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(21)22)14-9-12(19)6-7-16(14)20-17/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGWIIJCZIVDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359757
Record name 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid

CAS RN

350999-95-0
Record name 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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